Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate
Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a sulfanyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be easily removed under acidic conditions.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate is the amine functional group . The compound is used as a protecting group in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protection and deprotection . The tert-butoxycarbonyl (Boc) group in the compound is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
Biochemical Pathways
The compound affects the biochemical pathway of amine functional group synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Pharmacokinetics
It’s known that the boc group can be deprotected under mild acidic conditions to form the free amine .
Result of Action
The molecular and cellular effects of the compound’s action involve the protection of the amine functional group , which plays a significant role in organic synthesis . This protection allows for transformations of other functional groups .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability . For instance, the Boc group can be deprotected at high
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more sustainable and versatile compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol can be used to remove the Boc group.
Substitution: Various nucleophiles can be used under mild conditions to substitute the sulfanyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate is widely used in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure with a Boc-protected amino group and a hydroxyl group.
tert-Butyl (2-bromoethyl)carbamate: Contains a Boc-protected amino group and a bromoethyl group.
Uniqueness
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate is unique due to the presence of both a Boc-protected amino group and a sulfanyl group, making it versatile for various synthetic applications. The combination of these functional groups allows for selective reactions and modifications, which is not as easily achievable with other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-14-8(12)7(6-16)11-9(13)15-10(2,3)4/h7,16H,5-6H2,1-4H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZLASCAYWETRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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